An In-depth Technical Guide to Dibenzofuran-3-carbaldehyde: Synthesis, Properties, and Applications
An In-depth Technical Guide to Dibenzofuran-3-carbaldehyde: Synthesis, Properties, and Applications
Introduction: The Dibenzofuran Scaffold in Modern Research
The dibenzo[b,d]furan scaffold is a privileged heterocyclic system consisting of a central furan ring fused to two benzene rings. This rigid, planar, and aromatic structure is a cornerstone in various scientific domains, from materials science to medicinal chemistry.[1] While the parent dibenzofuran is a relatively stable and non-toxic compound derived from coal tar, its functionalized derivatives serve as pivotal intermediates in the synthesis of complex molecules.[1][2] The introduction of reactive functional groups, such as the aldehyde moiety in Dibenzofuran-3-carbaldehyde, transforms the inert scaffold into a versatile building block for constructing compounds with significant biological activities, including potential anticancer and antibacterial agents.[1] This guide provides a comprehensive technical overview of Dibenzofuran-3-carbaldehyde, focusing on its chemical and physical properties, synthetic methodologies, and its emerging role in drug discovery and development.
Compound Identification and Physicochemical Properties
Precise identification and understanding the physicochemical properties of a compound are fundamental for its application in research. Dibenzofuran-3-carbaldehyde is a specific isomer whose properties are influenced by the electron-withdrawing nature of the formyl group at the 3-position.
Core Identification
The unambiguous identifier for Dibenzofuran-3-carbaldehyde is its CAS Registry Number.
| Identifier | Value | Source |
| Chemical Name | Dibenzo[b,d]furan-3-carbaldehyde | - |
| CAS Number | 51818-91-8 | [3][4] |
| Molecular Formula | C₁₃H₈O₂ | [3] |
| Molecular Weight | 196.20 g/mol | [3] |
Physical and Chemical Properties
While experimental data for Dibenzofuran-3-carbaldehyde is not extensively published, key properties can be predicted or inferred from data available for the parent dibenzofuran scaffold. The introduction of a polar aldehyde group is expected to increase the melting and boiling points compared to the parent compound.
| Property | Value | Notes |
| Physical Form | Expected to be a solid at room temperature. | Based on related structures. |
| Boiling Point | 360.5 ± 15.0 °C | Predicted value.[3] |
| Density | 1.289 ± 0.06 g/cm³ | Predicted value.[3] |
| Solubility | Soluble in nonpolar organic solvents. | Based on parent compound.[1] |
Spectral Characterization Data
Detailed spectral data is crucial for the unambiguous identification and quality control of synthesized compounds. While specific experimental spectra for Dibenzofuran-3-carbaldehyde are not widely available, the data for the closely related analog, 2-methoxydibenzo[b,d]furan-3-carbaldehyde , serves as an excellent reference for researchers to anticipate key signals and confirm the successful formylation at the 3-position.[5][6] The methoxy group in this analog is a common modification, and its electronic effects will slightly alter the chemical shifts, but the overall pattern and coupling constants provide a valuable template for structural elucidation.
Synthesis of Dibenzofuran-3-carbaldehyde
The synthesis of Dibenzofuran-3-carbaldehyde typically involves the electrophilic formylation of the dibenzofuran core. Several methods can be employed, with the Vilsmeier-Haack and Friedel-Crafts reactions being the most common. The choice of methodology depends on the desired regioselectivity and the presence of other functional groups on the dibenzofuran starting material.
General Synthetic Workflow
The most direct route involves the formylation of a suitable dibenzofuran precursor. For instance, starting from a pre-functionalized dibenzofuran, such as a methoxy derivative, allows for regioselective introduction of the aldehyde group.[5][6]
Caption: General workflow for the synthesis of Dibenzofuran-3-carbaldehyde.
Experimental Protocol: Formylation of 2-Methoxydibenzofuran
The following protocol is adapted from the successful synthesis of 2-methoxydibenzo[b,d]furan-3-carbaldehyde and illustrates a reliable method for introducing the formyl group onto the dibenzofuran nucleus.[5][6]
Objective: To synthesize 2-methoxydibenzo[b,d]furan-3-carbaldehyde via formylation.
Materials:
-
2-Methoxydibenzofuran
-
α,α-Dichloromethyl methyl ether
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve 2-methoxydibenzofuran (1 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: Add α,α-dichloromethyl methyl ether (1.2 equivalents) dropwise to the stirred solution. Following this, add tin(IV) chloride (1.2 equivalents) dropwise via the dropping funnel. The addition should be slow to control the reaction exotherm.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding ice-cold 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-methoxydibenzo[b,d]furan-3-carbaldehyde. The separation of isomers (1-carbaldehyde and 3-carbaldehyde) is critical and requires careful chromatography.[5]
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with literature values for the expected product.[6]
Applications in Drug Discovery and Development
The dibenzofuran core is a recurring motif in biologically active natural products and synthetic compounds. The aldehyde functionality at the 3-position of Dibenzofuran-3-carbaldehyde makes it an exceptionally useful intermediate for derivatization, allowing for the exploration of a wide chemical space in drug discovery programs.
The aldehyde can readily undergo a variety of chemical transformations, including:
-
Reductive amination: To introduce diverse amine-containing side chains.
-
Wittig and related olefination reactions: To form carbon-carbon double bonds and extend the carbon skeleton.
-
Oxidation: To form the corresponding carboxylic acid, which can be converted to amides and esters.
-
Condensation reactions: To build more complex heterocyclic systems.
These transformations allow medicinal chemists to systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Pathway from a key intermediate to potential therapeutic agents.
Safety and Handling
| Hazard Category | Precautionary Measures for Dibenzofuran (Parent Compound) | Source |
| Acute Health Effects | Can cause skin, eye, and respiratory tract irritation. | - |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and safety goggles. Use in a well-ventilated area or with local exhaust ventilation. | - |
| Handling | Avoid contact with skin and eyes. Do not eat, smoke, or drink where the chemical is handled. Wash thoroughly after handling. | - |
| Storage | Store in tightly closed containers in a cool, well-ventilated area away from oxidizing agents. | - |
| Incompatibilities | Incompatible with strong oxidizing agents (e.g., perchlorates, peroxides, nitrates). | - |
Disclaimer: This information is based on the parent compound, dibenzofuran. Dibenzofuran-3-carbaldehyde should be handled by trained professionals using appropriate safety protocols for investigational chemicals. A comprehensive, substance-specific risk assessment should be performed before use.
Conclusion
Dibenzofuran-3-carbaldehyde, identified by CAS number 51818-91-8, is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis via formylation of the dibenzofuran core, combined with the versatile reactivity of the aldehyde group, makes it an attractive starting point for the creation of diverse molecular libraries. While comprehensive data on its physical and toxicological properties are still emerging, the established biological relevance of the dibenzofuran scaffold underscores the importance of this compound as a key building block for future therapeutic agents. Researchers and drug development professionals are encouraged to explore the rich chemistry of this compound to unlock new avenues in medicinal chemistry.
References
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Soares, B. A., Yempala, T., Martínez-Afani, D., Acevedo-Fuentes, W., & Cassels, B. K. (2016). Synthesis, scope, 1H and 13C spectral assignments of isomeric dibenzofuran carboxaldehydes. Synthetic Communications, 46(23), 1909-1915. [Link]
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Yempala, T., & Cassels, B. K. (2016). Simple and efficient synthesis of various dibenzofuran carbaldehydes. Synthetic Communications, 46(23), 1909-1915. [Link]
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PubChem. (n.d.). Dibenzofuran. National Center for Biotechnology Information. Retrieved from [Link]
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Al-Jaber, F. I., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry, 14(4), 092. [Link]
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MDPI. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(23), 8274. [Link]
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CAS Common Chemistry. (n.d.). Morpholine. Retrieved from [Link]
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SpectraBase. (n.d.). Dibenzofuran. John Wiley & Sons, Inc. Retrieved from [Link]
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Sun, W., et al. (2007). Synthesis and Characterization of Dibenzofuran Derivatives. Journal of Chemical Research, 2007(11), 661-663. [Link]
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